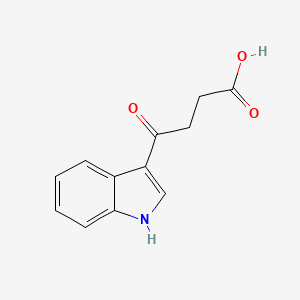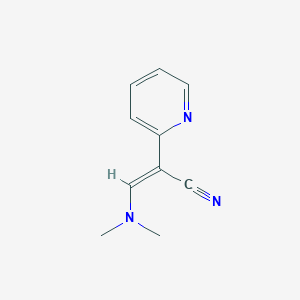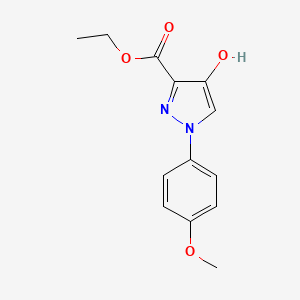![molecular formula C9H12N2O3S B1300286 5-[(4-甲基-1,3-噻唑-2-基)氨基]-5-氧代戊酸 CAS No. 353779-69-8](/img/structure/B1300286.png)
5-[(4-甲基-1,3-噻唑-2-基)氨基]-5-氧代戊酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms
科学研究应用
5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, which can result in the activation or inhibition of biochemical pathways and enzymes, or the stimulation or blocking of receptors in biological systems .
The pharmacokinetics of thiazole derivatives can vary widely depending on their specific structure and the presence of other functional groups . .
The result of the action of thiazole derivatives can also vary widely. Some thiazole derivatives have been found to have anti-inflammatory and analgesic activity , while others have demonstrated cytotoxic activity on human tumor cell lines .
The action environment of thiazole derivatives can be influenced by various factors, including the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or organisms .
生化分析
Biochemical Properties
5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The thiazole ring in this compound is known to undergo electrophilic and nucleophilic substitutions, which can lead to the formation of various derivatives with potent biological activities . For instance, it can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing antioxidant protection . Additionally, 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid may bind to proteins involved in cell signaling pathways, modulating their function and influencing cellular responses .
Cellular Effects
The effects of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, leading to enhanced cell growth and protection against apoptosis . Moreover, 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid can alter gene expression by interacting with transcription factors and epigenetic regulators, resulting in changes in the expression of genes involved in inflammation, oxidative stress, and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of action of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition . For instance, it can inhibit the activity of enzymes involved in pro-inflammatory pathways, such as cyclooxygenase-2 (COX-2), reducing the production of inflammatory mediators . Additionally, 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid can activate antioxidant enzymes, such as glutathione peroxidase, enhancing cellular defense mechanisms against oxidative stress . These interactions result in changes in gene expression and cellular function, contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid can change over time due to its stability, degradation, and long-term impact on cellular function . This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of reactive oxygen species or under extreme pH conditions . Long-term studies have shown that prolonged exposure to 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid can lead to sustained activation of antioxidant pathways and protection against oxidative damage . Excessive accumulation of the compound may result in cellular toxicity and impaired function .
Dosage Effects in Animal Models
The effects of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid vary with different dosages in animal models . At low doses, this compound can exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing toxicity.
Metabolic Pathways
5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites with distinct biological activities . Additionally, it can influence metabolic pathways related to energy production, such as glycolysis and the tricarboxylic acid cycle, by modulating the activity of key enzymes . These interactions can result in changes in cellular energy levels and metabolic homeostasis .
Transport and Distribution
The transport and distribution of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by organic anion transporters and distributed to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The localization and accumulation of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid within specific tissues can influence its biological activity and therapeutic potential . For example, its accumulation in the liver can enhance its hepatoprotective effects, while its distribution to the brain can modulate neuroprotective pathways .
Subcellular Localization
The subcellular localization of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid is critical for its activity and function . This compound can be targeted to specific cellular compartments, such as the mitochondria, where it can modulate mitochondrial function and protect against oxidative stress . Additionally, post-translational modifications, such as phosphorylation and acetylation, can influence the localization and activity of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid . These modifications can direct the compound to specific organelles, such as the endoplasmic reticulum or lysosomes, where it can exert its biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with a suitable acylating agent. One common method includes the use of pentanoic acid derivatives under controlled conditions to achieve the desired product. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like methanol or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure high-quality output .
化学反应分析
Types of Reactions
5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
相似化合物的比较
Similar Compounds
- 2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
- Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate
- 5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-1,3-thiazole
Uniqueness
5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid is unique due to its specific structure, which combines a thiazole ring with a pentanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
5-[(4-methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-6-5-15-9(10-6)11-7(12)3-2-4-8(13)14/h5H,2-4H2,1H3,(H,13,14)(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPCIQWWRVJOJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
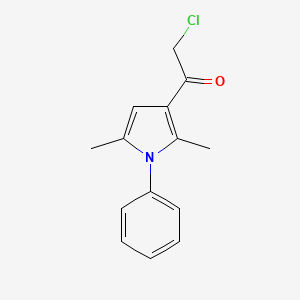
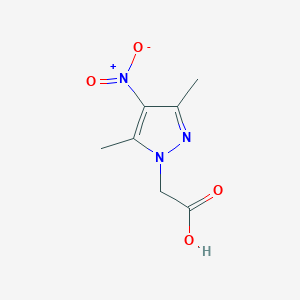
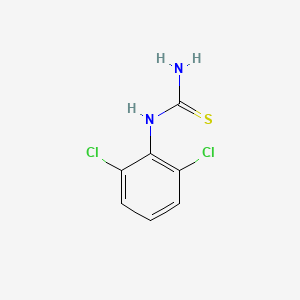
![4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide](/img/structure/B1300225.png)
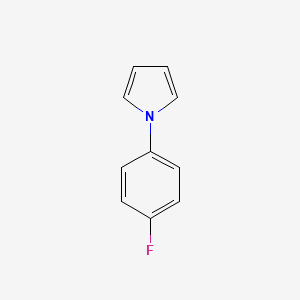
![{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B1300232.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B1300235.png)
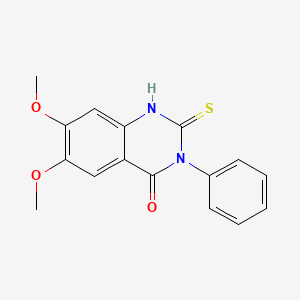
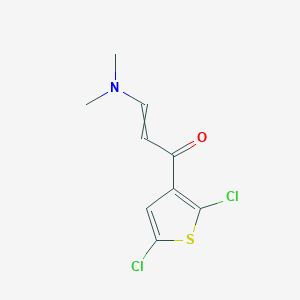
![(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1300243.png)
